Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate
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Overview
Description
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, difluoromethyl, and trifluoropropanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and a suitable dihalide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl bromide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using a thiol compound.
Formation of the Trifluoropropanoate Moiety: The trifluoropropanoate moiety can be introduced via esterification of the corresponding acid with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzodioxole ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzodioxole ketones, while reduction of the ester group can produce trifluoropropanol derivatives.
Scientific Research Applications
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis:
Materials Science: The unique combination of functional groups makes this compound useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Another fluorinated aromatic ester with similar applications in organic synthesis.
2,2-Difluoro-1,3-benzodioxole: A related compound featuring the benzodioxole ring and difluoromethyl group, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoromethyl and trifluoropropanoate moieties enhances its utility in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H9F5O5S |
---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
methyl 2-[difluoro-[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H9F5O5S/c1-20-10(19)9(11(13,14)15)12(16,17)23-8-3-7-6(2-5(8)18)21-4-22-7/h2-3,9,18H,4H2,1H3 |
InChI Key |
APNIKOAEWLEPFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)C(F)(F)SC1=CC2=C(C=C1O)OCO2 |
Origin of Product |
United States |
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